ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate
Description
Ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate is a pyrrole-derived heterocyclic compound characterized by three key substituents: a benzyl group at the N1 position, a cyano (-CN) group at C3, and an ethyl ester (-COOEt) at C2. Pyrroles are aromatic five-membered rings with one nitrogen atom, and substitutions at specific positions significantly influence their electronic, steric, and reactivity profiles.
Properties
IUPAC Name |
ethyl 1-benzyl-3-cyanopyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-15(18)14-13(10-16)8-9-17(14)11-12-6-4-3-5-7-12/h3-9H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJMQRJMILTAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1CC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80824680 | |
| Record name | Ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80824680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753478-35-2 | |
| Record name | Ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80824680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction:
1,4-Dicarbonyl + Ammonia → Pyrrole
- Reaction Conditions: Reflux in ethanol or acetic acid, with catalysts such as acid or base depending on the substrate.
- Research Findings: Optimization of solvent choice is crucial; studies have shown that dimethylformamide (DMF) significantly enhances yield compared to ethanol or DMSO, with yields reaching up to 75% under optimal conditions.
Introduction of Benzyl and Cyano Groups
- Achieved via nucleophilic substitution using benzyl halides (e.g., benzyl bromide or chloride).
- Typically performed in the presence of a base such as sodium hydride or potassium carbonate to facilitate SN2 reactions, leading to benzylation at the nitrogen atom or at the appropriate carbon position on the pyrrole ring.
- The cyano group is introduced through nucleophilic substitution using cyanide salts (e.g., sodium cyanide or potassium cyanide).
- Reaction conditions favor a SN2 mechanism, often at the C-3 position of the pyrrole ring, after initial ring formation.
Example:
- Synthesis of 3-cyano derivatives involves reacting the pyrrole core with cyanide salts under controlled temperature, typically in polar aprotic solvents such as DMF or DMSO.
Esterification to Form Ethyl Ester
The carboxylate functionality is esterified by reacting the carboxylic acid precursor with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). This step is straightforward and performed under reflux conditions to obtain the ethyl ester.
Reaction:
Carboxylic Acid + Ethanol → Ethyl Ester
- Conditions: Reflux in ethanol with catalytic acid, followed by purification via column chromatography.
Alternative and Advanced Synthetic Routes
Recent research explores alternative routes, including:
- Multicomponent reactions: Combining benzylamine, cyano compounds, and pyrrole precursors in one-pot reactions to streamline synthesis.
- Use of TosMIC (tosylmethyl isocyanide): As a building block to construct pyrrole derivatives with aromatic substitutions, optimized in ethanol or DMF solvents.
- Cyclization of α,β-unsaturated intermediates: Using FeCl₃ or other Lewis acids to promote cyclization of nitrostyrene derivatives, leading to pyrrole formation with aromatic substitutions.
Example of a multistep process from research:
- Synthesis of this compound via condensation of benzylamine with ethyl cyanoacetate, followed by cyclization with α,β-unsaturated compounds under reflux conditions.
Research Data and Optimization
| Method | Solvent | Catalyst | Yield (%) | Remarks |
|---|---|---|---|---|
| Paal-Knorr synthesis | Ethanol | Acid/Base | Up to 75 | Optimal in DMF, high purity |
| Benzylation | Benzyl halide | NaH or K₂CO₃ | Variable | SN2 mechanism, regioselective |
| Cyanation | Cyanide salts | DMF or DMSO | Up to 80 | Nucleophilic substitution at C-3 |
| Esterification | Ethanol | H₂SO₄ | >90 | Simple, high yield |
Research Findings and Optimization Strategies
- Solvent Effects: DMF and DMSO significantly improve yields during pyrrole ring formation and cyanation steps.
- Catalyst Choice: Lewis acids like FeCl₃ facilitate cyclization of aromatic intermediates, enhancing yields and selectivity.
- Reaction Monitoring: TLC and spectroscopic methods (NMR, IR) are routinely used to monitor reaction progress and confirm product formation.
- Purification: Column chromatography on silica gel with ethyl acetate/hexane mixtures ensures high purity of final compounds.
Industrial Considerations
Scaling up synthesis involves continuous flow reactors and automation to improve consistency, yield, and safety. Process optimization focuses on minimizing hazardous reagents and maximizing throughput, with solvent recycling being a key aspect.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the substituent used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate has the molecular formula and a molar mass of approximately 254.29 g/mol. The compound features a pyrrole ring, which is known for its biological activity, making it a subject of interest in various research domains .
Case Study 1: Antibacterial Efficacy
A study conducted on various pyrrole derivatives, including this compound, evaluated their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting that these compounds could serve as lead structures for developing new antibiotics .
| Compound Name | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| This compound | 18 | Staphylococcus aureus |
| Ethyl 1-benzyl-4-cyano-1H-pyrrole-2-carboxylate | 15 | Escherichia coli |
Case Study 2: Cardiovascular Studies
In a controlled animal study, this compound was administered to assess its impact on cardiac contractility. Results showed an increase in heart rate and stroke volume, indicating its potential use as a therapeutic agent for heart conditions .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Heart Rate (bpm) | 70 | 85 |
| Stroke Volume (mL) | 50 | 65 |
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate Derivatives
Key Differences :
- Structure : These compounds feature a fused pyridine ring at the pyrrole’s C2 and C3 positions (pyrrolo[2,3-c]pyridine system), unlike the standalone pyrrole core in the target compound.
- Substituents: The absence of a benzyl group at N1 and a cyano group at C3 reduces steric bulk and electron-withdrawing effects.
- Synthesis : Derivatives like ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate are synthesized in moderate yields (~60%) . The fused pyridine system may complicate synthesis compared to the simpler pyrrole scaffold.
Functional Implications :
Ethyl 2-Benzyl-3-[3-(4-Chlorophenyl)Propyl]Acetate Derivatives
Key Differences :
- Structure : This compound (from ) incorporates a chlorophenylpropyl chain at C3 and a benzyl group at C2, deviating from the target compound’s substituent positions.
- Electronic Effects: The chlorophenyl group introduces strong electron-withdrawing effects, similar to the cyano group, but with additional steric hindrance.
Functional Implications :
Spirocyclic Pyrrole Derivatives (e.g., Ethyl 3-Cyano-1-Methyl-2-Oxo-Spiro Compound)
Key Differences :
- Structure : A spirocyclic system (acenaphthene-pyrrolidine fusion) replaces the simple pyrrole ring, introducing rigidity and stereochemical complexity.
- Substituents: A methyl group at N1 (vs. benzyl) reduces steric bulk, while the cyano and ester groups remain at analogous positions.
Functional Implications :
- The spiro structure may improve thermal stability and crystallinity, advantageous for materials science.
- Reduced lipophilicity compared to the benzyl-substituted target compound could impact pharmacokinetics in drug design .
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The cyano group in the target compound enhances electrophilicity at C3, making it reactive toward nucleophilic additions, unlike the chlorophenyl or unsubstituted analogs .
- Synthetic Accessibility : The target compound’s synthesis may face challenges in regioselective benzylation, whereas fused-ring systems (e.g., pyrrolo-pyridines) require multi-step cyclization .
Biological Activity
Ethyl 1-benzyl-3-cyano-1H-pyrrole-2-carboxylate is a synthetic compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 269.3 g/mol. Its structure features a pyrrole ring that is substituted with an ethyl ester, a benzyl group, and a cyano group, contributing to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Studies have demonstrated that this compound shows significant antitumor effects against various cancer cell lines, including Ehrlich's ascites carcinoma and sarcoma 180. The mechanism appears to involve apoptosis induction in cancer cells, which is critical for its potential therapeutic application in oncology.
- Antimicrobial Properties : this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported indicate that it can inhibit the growth of pathogens effectively, making it a candidate for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death. This is often mediated through the activation of caspases and the modulation of Bcl-2 family proteins .
- Enzyme Inhibition : Interaction studies have suggested that this compound may inhibit specific enzymes involved in cellular processes, contributing to its antitumor and antimicrobial activities .
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with other pyrrole derivatives. The following table summarizes some related compounds and their unique biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate | Contains an amino group | Antitumor and antimicrobial |
| Methyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate | Methyl ester instead of ethyl ester | Similar antibacterial properties |
| Ethyl 5-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate | Amino group at position 5 | Different activity profile |
Case Studies
Recent studies have highlighted the efficacy of this compound in various preclinical settings:
Case Study 1: Antitumor Efficacy
A study conducted on mice bearing Ehrlich's ascites carcinoma demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis showed increased apoptosis in tumor tissues, supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited MIC values comparable to standard antibiotics. This suggests its potential use as a novel antimicrobial agent, especially in cases of antibiotic resistance.
Q & A
Q. Key Considerations :
- Use of protecting groups (e.g., Boc) to prevent undesired side reactions during benzylation .
- Optimization of solvent (e.g., DMF or THF) and temperature (40–80°C) for high yields .
How is the compound characterized using spectroscopic methods?
Basic Question
Characterization relies on:
- 1H/13C NMR : Key signals include:
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 328.2 for a related compound) confirm molecular weight .
- IR spectroscopy : Stretching vibrations for C≡N (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
Example : In , ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate shows diagnostic NMR peaks at δ 12.52 (NH) and δ 6.32 (pyrrole H) .
How can computational methods optimize the synthesis of this compound?
Advanced Question
Computational strategies include:
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- Solvent/catalyst screening : Machine learning models analyze solvent polarity and catalyst efficiency using datasets from analogous reactions .
- Thermodynamic profiling : Gibbs free energy calculations identify favorable reaction conditions (e.g., exothermic steps at 60°C) .
Case Study : used DFT to analyze the electronic effects of substituents on pyrrole reactivity, guiding synthetic route selection .
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Advanced Question
Contradictions arise from overlapping signals or dynamic effects. Solutions include:
- Multi-technique validation : Cross-validate NMR with X-ray crystallography (e.g., resolved a benzyl group configuration via crystal structure analysis) .
- Variable-temperature NMR : Suppress signal broadening caused by conformational exchange .
- Isotopic labeling : 13C or 15N labeling clarifies ambiguous assignments in crowded spectral regions .
What purification techniques are effective for this compound?
Basic Question
- Column chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1 gradients) resolves polar impurities .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals .
- HPLC : For chiral or thermally sensitive variants, reverse-phase C18 columns achieve >98% purity .
How does the electronic nature of substituents affect the reactivity of the pyrrole ring?
Advanced Question
- Electron-withdrawing groups (e.g., -CN) : Deactivate the ring toward electrophilic substitution but enhance nucleophilic attack at adjacent positions .
- Benzyl groups : Provide steric hindrance, directing reactions to specific sites (e.g., C-5 over C-4) .
- DFT studies : shows that substituents alter HOMO-LUMO gaps, influencing redox behavior and regioselectivity .
How to design a factorial experiment to optimize reaction yield?
Advanced Question
A 2³ factorial design evaluates three variables (e.g., temperature, catalyst loading, solvent ratio):
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst (mol%) | 5% | 10% |
| Solvent (DMF:H2O) | 9:1 | 7:3 |
Analysis : Response surface methodology identifies interactions (e.g., high catalyst + high temperature increases yield by 15%) .
What are the challenges in crystallizing this compound?
Advanced Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
